molecular formula C11H18N2O2 B8458509 N-(5-t-butyl-3-isoxazolyl)isobutyramide

N-(5-t-butyl-3-isoxazolyl)isobutyramide

Cat. No. B8458509
M. Wt: 210.27 g/mol
InChI Key: SIPKOMRKJGMRLM-UHFFFAOYSA-N
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Patent
US08829034B2

Procedure details

A solution of 175 mg (0.52 mmol) of N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-2-(piperidin-3-ylmethylsulfanyl)-propionamide 0.18 mL (1.04 mmol) of N,N-diisopropylethylamine and acetic anhydride (1.5 mL) were heated for 0.5 h to 100° C. within a microwave (CEM discover). The solvent was removed under reduced pressure. The residue was dissolved in DCM (5 mL) and washed with saturated aqueous NaHCO3 solution (5 mL). The organic phase was dried over Na2SO4, filtered and the filtrate concentrated under reduced pressure to afford 183 mg of 241-acetyl-piperidin-3-ylmethylsulfanyl)-N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-propionamide, which was used in the next step without further purification.
Name
N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-2-(piperidin-3-ylmethylsulfanyl)-propionamide
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11](=[O:23])[C:12]([CH3:22])(SCC2CCCNC2)[CH3:13])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(N(CC)C(C)C)(C)C.C(OC(=O)C)(=O)C>>[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11](=[O:23])[CH:12]([CH3:13])[CH3:22])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-2-(piperidin-3-ylmethylsulfanyl)-propionamide
Quantity
0.18 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)NC(C(C)(SCC1CNCCC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (5 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 solution (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NO1)NC(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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